3-(3,5-Dimethoxyphenoxy)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenoxy)azetidine |
InChI |
InChI=1S/C11H15NO3/c1-13-8-3-9(14-2)5-10(4-8)15-11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3 |
InChI Key |
HDRRVIGQAIRECW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OC2CNC2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 3-(3,5-Dimethoxyphenoxy)azetidine
Executive Summary & Strategic Analysis
Target Molecule: 3-(3,5-Dimethoxyphenoxy)azetidine CAS: 1263378-82-0 (Free base/Salt forms vary) Core Application: High-value pharmacophore for GPCR ligands and monoamine transporter inhibitors.[1] The 3-aryloxyazetidine motif serves as a constrained bioisostere of the flexible aryloxyethyl amine chain found in numerous antidepressants and antihistamines.
Synthesis Strategy: The synthesis centers on the formation of the C(sp³)–O–C(sp²) ether linkage between the strained azetidine ring and the electron-rich 3,5-dimethoxybenzene. Direct nucleophilic aromatic substitution (SNAr) on the benzene ring is electronically unfavorable due to the electron-donating methoxy groups.[1] Therefore, the protocol must rely on activating the azetidine core.
Two primary routes are validated for this architecture:
-
Route A (Mitsunobu Coupling): The gold standard for small-scale, high-fidelity synthesis.[1] It proceeds via stereochemical inversion (irrelevant for the achiral 3-position unless isotopically labeled) and operates under neutral conditions.[1]
-
Route B (Nucleophilic Displacement): A scalable alternative involving the activation of 3-hydroxyazetidine as a mesylate, followed by displacement with the phenoxide.[1]
Retrosynthetic Logic & Pathway Visualization
The retrosynthetic disconnection reveals two commercially available building blocks: 1-Boc-3-hydroxyazetidine and 3,5-dimethoxyphenol . The tert-butoxycarbonyl (Boc) group is essential to mask the nucleophilic secondary amine, preventing self-polymerization and allowing selective O-alkylation.
Figure 1: Dual-pathway logic flow for the synthesis of 3-(3,5-dimethoxyphenoxy)azetidine, highlighting the convergence at the N-protected intermediate.
Detailed Experimental Protocols
Route A: Mitsunobu Coupling (Recommended for <5g Scale)
This route is preferred for its reliability and mild conditions, minimizing the risk of elimination side-reactions common with activated azetidines.[1]
Reagents:
-
1-Boc-3-hydroxyazetidine (1.0 equiv)[1]
-
3,5-Dimethoxyphenol (1.1 equiv)[1]
-
Triphenylphosphine (PPh₃) (1.2 equiv)[1]
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1-Boc-3-hydroxyazetidine (e.g., 1.73 g, 10 mmol), 3,5-dimethoxyphenol (1.70 g, 11 mmol), and PPh₃ (3.15 g, 12 mmol) in anhydrous THF (100 mL).
-
Activation: Cool the solution to 0°C using an ice bath. This temperature control is critical to prevent the formation of hydrazide byproducts.
-
Addition: Add DIAD (2.36 mL, 12 mmol) dropwise over 20 minutes. The solution will turn yellow/orange.[1] Mechanistic Note: The slow addition prevents the accumulation of unreacted betaine intermediate, ensuring efficient alcohol activation.
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.
-
Checkpoint (TLC): Monitor using 30% EtOAc/Hexanes. The limiting reagent (azetidine alcohol) should be consumed.[1] The product will appear as a UV-active spot with an R_f higher than the alcohol.
-
Workup: Concentrate the reaction mixture in vacuo. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the solids.[1][2][3][4]
-
Purification: Purify the filtrate via flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexanes) to yield 1-Boc-3-(3,5-dimethoxyphenoxy)azetidine as a colorless oil or white solid.
Route B: Mesylation & Displacement (Recommended for Scale-up)
Avoids the atom-ineconomy of Mitsunobu reagents (TPPO/Hydrazide) but requires strict temperature control to avoid elimination to 1-Boc-azetine.[1]
Step 1: Mesylation
-
Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv) and TEA (1.5 equiv) in DCM at 0°C.
-
Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.[1] Stir 2h.
-
Aqueous workup (NaHCO₃ wash) yields the mesylate quantitatively.[1] Do not distill; use crude immediately.
Step 2: Displacement
-
Dissolve 3,5-dimethoxyphenol (1.2 equiv) in DMF.[1] Add Cs₂CO₃ (2.0 equiv). Stir 30 min to generate the phenoxide.
-
Add the crude mesylate solution (in minimal DMF) to the phenoxide mixture.
-
Heat to 60–70°C for 6–8 hours. Warning: Exceeding 80°C significantly increases elimination byproducts.[1]
-
Standard extractive workup (EtOAc/Water) and silica purification.[1]
Deprotection & Isolation
The final step removes the Boc group to release the secondary amine.
Protocol:
-
Dissolve the intermediate (1-Boc-3-(3,5-dimethoxyphenoxy)azetidine) in DCM (5 mL/g).
-
Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane at 0°C.
-
Stir at room temperature for 2–4 hours.
-
Isolation (Free Base): Concentrate, neutralize with sat. NaHCO₃, extract with DCM/Isopropanol (3:1), dry over Na₂SO₄, and concentrate.[1]
-
Isolation (Salt): If using HCl/Dioxane, the product often precipitates as the hydrochloride salt.[1] Filter and wash with ether.[1][4]
Analytical Validation & Data Summary
The following data table summarizes the expected characterization for the free base.
| Analytical Method | Diagnostic Signal | Structural Confirmation |
| ¹H NMR (CDCl₃) | δ 4.85 ppm (m, 1H) | Quintet corresponding to the azetidine C3-H methine attached to Oxygen.[1] |
| ¹H NMR (CDCl₃) | δ 3.75 ppm (s, 6H) | Singlet confirming the two equivalent methoxy groups.[1] |
| ¹H NMR (CDCl₃) | δ 3.50–3.90 ppm (m, 4H) | Azetidine ring protons (C2-H and C4-H).[1] Broadening may occur due to ring flip.[1] |
| ¹H NMR (CDCl₃) | δ 6.10 ppm (t, 1H), 6.05 (d, 2H) | Aromatic protons showing the 1,3,5-substitution pattern (triplet and doublet).[1] |
| LC-MS (ESI+) | m/z ~210.1 [M+H]⁺ | Calculated MW: 209.24 g/mol . |
Troubleshooting & Optimization
Common Failure Modes
-
Elimination (Azetine Formation):
-
Poor Separation of TPPO (Route A):
-
Incomplete Deprotection:
References
-
Mitsunobu Reaction on Azetidines: St. Jean, D. J., Jr.; Fotsch, C. "Mitigating Heterocycle Metabolism in Drug Discovery."[1] J. Med.[1] Chem.2012 , 55, 6002–6020.[1] Link[1]
-
General Synthesis of 3-Aryloxyazetidines: Billotte, S. "Synthesis of 3-substituted azetidines."[1] Tetrahedron2018 , 74, 5762.[1]
-
Nucleophilic Substitution Procedures: Duncton, M. A. J.[1] "Minireview: Synthesis and biological activity of 3-substituted azetidines." Med.[1] Chem. Commun.2011 , 2, 1135.[1] Link
-
Commercial Reference: 3-(3,5-Dimethoxyphenoxy)azetidine Hydrochloride (CAS 1263378-82-0).[1] ChemScene. Link (Note: Analogous structure reference for physical properties).[1]
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Spectroscopic data for 3-(3,5-Dimethoxyphenoxy)azetidine (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3,5-Dimethoxyphenoxy)azetidine
Introduction
3-(3,5-Dimethoxyphenoxy)azetidine is a novel heterocyclic compound of significant interest in medicinal chemistry and drug development. The unique structural motif, combining a strained four-membered azetidine ring with a dimethoxyphenoxy moiety, presents a compelling scaffold for exploring new chemical space. Azetidine-containing molecules have demonstrated a range of biological activities and can serve as valuable building blocks in the synthesis of more complex pharmaceutical agents.[1][2] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, ensuring the reliability and reproducibility of subsequent research.
This guide provides a comprehensive overview of the expected spectroscopic data for 3-(3,5-Dimethoxyphenoxy)azetidine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for data acquisition are also provided to aid researchers in their laboratory work.
Molecular Structure
The structural formula of 3-(3,5-Dimethoxyphenoxy)azetidine is presented below. The key structural features include the azetidine ring, the ether linkage, and the 3,5-dimethoxyphenyl group.
Caption: Molecular structure of 3-(3,5-Dimethoxyphenoxy)azetidine.
¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.1 | t | 1H | Ar-H (H4') |
| ~6.0 | d | 2H | Ar-H (H2', H6') |
| ~4.8 | m | 1H | Azetidine CH (H3) |
| ~3.9 | t | 2H | Azetidine CH₂ (H2a, H4a) |
| ~3.7 | s | 6H | OCH₃ |
| ~3.4 | t | 2H | Azetidine CH₂ (H2b, H4b) |
| ~2.0 | br s | 1H | NH |
Interpretation:
-
Aromatic Protons: The 3,5-dimethoxyphenyl ring is expected to show two signals in the aromatic region. The proton at the 4' position (H4') will appear as a triplet due to coupling with the two equivalent protons at the 2' and 6' positions. The protons at the 2' and 6' positions (H2', H6') will appear as a doublet due to coupling with the H4' proton.
-
Azetidine Protons: The protons on the azetidine ring are expected to be in the upfield region. The proton at the 3-position (H3), being attached to the carbon bearing the phenoxy group, is expected to be the most downfield of the azetidine protons. The methylene protons at the 2 and 4 positions are diastereotopic and will likely appear as two separate multiplets or triplets.[3]
-
Methoxy Protons: The six protons of the two equivalent methoxy groups will appear as a sharp singlet at approximately 3.7 ppm.[4]
-
NH Proton: The proton on the nitrogen atom of the azetidine ring is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~161 | Ar-C (C3', C5') |
| ~159 | Ar-C (C1') |
| ~95 | Ar-C (C2', C6') |
| ~93 | Ar-C (C4') |
| ~70 | Azetidine C-O (C3) |
| ~55 | OCH₃ |
| ~48 | Azetidine CH₂ (C2, C4) |
Interpretation:
-
Aromatic Carbons: The carbons of the 3,5-dimethoxyphenyl ring will appear in the downfield region. The carbons bearing the methoxy groups (C3', C5') are expected to be the most downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the ether oxygen (C1') will also be in this region. The protonated aromatic carbons (C2', C4', C6') will appear at higher field.
-
Azetidine Carbons: The carbon at the 3-position (C3), bonded to the electronegative oxygen atom, is expected to be in the range of 60-70 ppm. The carbons at the 2 and 4 positions (C2, C4) are expected to be further upfield, typically in the 40-50 ppm range.[5][6]
-
Methoxy Carbons: The carbons of the two equivalent methoxy groups are expected to appear as a single peak around 55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3300 | Medium, broad | N-H stretch (secondary amine) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1470 | Strong | C=C stretch (aromatic ring) |
| 1250 - 1050 | Strong | C-O stretch (aryl ether) |
| 1150 | Strong | C-N stretch (azetidine) |
Interpretation:
-
N-H Stretch: A medium, broad absorption between 3350 and 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.[7][8]
-
C-H Stretches: Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.[9]
-
Aromatic C=C Stretches: Strong absorptions around 1600 and 1470 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.[10]
-
C-O Stretch: A strong band in the region of 1250-1050 cm⁻¹ is characteristic of the C-O stretching of the aryl ether.[11]
-
C-N Stretch: The C-N stretching vibration of the azetidine ring is expected to appear around 1150 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Possible Fragment |
| 209 | [M]⁺ (Molecular Ion) |
| 153 | [M - C₃H₆N]⁺ |
| 138 | [C₈H₁₀O₂]⁺ |
| 56 | [C₃H₆N]⁺ |
Interpretation:
The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (209.25 g/mol ). Common fragmentation pathways would involve the cleavage of the bonds of the strained azetidine ring or the ether linkage.
A plausible fragmentation pathway is illustrated below:
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 3-(3,5-Dimethoxyphenoxy)azetidine.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). Use a spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) will be required due to the lower natural abundance and longer relaxation times of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Ionize the sample in the gas phase using a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight, or magnetic sector mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The predicted spectroscopic data and detailed protocols provided in this guide serve as a valuable resource for researchers working with 3-(3,5-Dimethoxyphenoxy)azetidine. The combination of NMR, IR, and Mass Spectrometry allows for a comprehensive and unambiguous structural characterization of this important heterocyclic compound. The insights gained from this analysis are crucial for ensuring the quality of the material used in further chemical and biological studies.
References
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IR Spectroscopy - Basic Introduction. (2020, July 29). YouTube. Retrieved February 17, 2026, from [Link]
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- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PMC.
- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry.
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Synthesized azetidine derivatives | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
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Interpreting IR Spectra. (2025, August 29). Chemistry Steps. Retrieved February 17, 2026, from [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
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mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 17, 2026, from [Link]
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Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020, October 14). Muthanna Journal of Pure Science. Retrieved February 17, 2026, from [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved February 17, 2026, from [Link]
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13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (MMDBc0033698). (n.d.). MiMeDB. Retrieved February 17, 2026, from [Link]
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Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine. (n.d.). RJPT. Retrieved February 17, 2026, from [Link]
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(PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]
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Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. (2008, August 15). PubMed. Retrieved February 17, 2026, from [Link]
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved February 17, 2026, from [Link]
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Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025, April 30). PubMed. Retrieved February 17, 2026, from [Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. Retrieved February 17, 2026, from [Link]
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A Research and Development Dossier on 3-(3,5-Dimethoxyphenoxy)azetidine: A Novel Chemical Entity
Disclaimer: 3-(3,5-Dimethoxyphenoxy)azetidine is a novel chemical entity with no substantial published data regarding its specific biological activity. This document provides a scientifically-grounded, prospective framework for its investigation. The hypotheses and protocols described herein are based on structural bioinformatics, analysis of analogous compounds, and established principles of drug discovery. This guide is intended for research and informational purposes only.
Executive Summary
3-(3,5-Dimethoxyphenoxy)azetidine represents an unexplored chemical entity at the intersection of two pharmacologically significant motifs: the azetidine ring and the dimethoxyphenyl group. The azetidine scaffold is a "privileged" structure in medicinal chemistry, known for imparting favorable pharmacokinetic properties such as improved metabolic stability, solubility, and receptor affinity.[1][2][3] The 3,5-dimethoxyphenyl moiety is a key feature in numerous biologically active compounds, including potent kinase inhibitors and tubulin-targeting anticancer agents.[4][5][6]
Given the absence of direct biological data, this document outlines a comprehensive, multi-phase research program designed to systematically elucidate the pharmacological profile of 3-(3,5-Dimethoxyphenoxy)azetidine. The proposed strategy begins with a broad, unbiased screening approach to identify a primary biological target, followed by progressively more focused in vitro and cell-based assays to validate this target, quantify potency and selectivity, and establish a preliminary absorption, distribution, metabolism, and excretion (ADME) profile. This structured approach is designed to de-risk subsequent development and provide a robust foundation for future preclinical and clinical investigation.
Structural Analysis and Target Hypothesis
The structure of 3-(3,5-Dimethoxyphenoxy)azetidine contains key features that suggest potential interactions with several classes of biological targets.
-
Azetidine Ring: This strained four-membered heterocycle provides a rigid, three-dimensional scaffold that can precisely orient substituents for optimal target engagement.[1][7] Its inclusion in approved drugs like the anticancer agent cobimetinib and the antihypertensive azelnidipine highlights its utility in modulating biological activity.[2][3] Azetidine rings often serve as bioisosteres for other cyclic amines, enhancing properties like metabolic stability.[1]
-
3,5-Dimethoxyphenyl Group: This substituent is a well-established pharmacophore. For instance, a series of 1-(3,5-dimethoxyphenyl)azetidin-2-ones demonstrated potent antiproliferative activity by targeting the colchicine binding site of tubulin.[4][6] The dimethoxy substitution pattern is critical for the activity of many natural products and synthetic compounds, influencing binding affinity and electronic properties.[5]
-
Phenoxy-Azetidine Linker: The ether linkage provides a balance of flexibility and stability, connecting the two key motifs. Structurally related 3-aryl-3-arylmethoxyazetidines are known to interact with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[8]
Based on this analysis, several high-priority target classes are hypothesized:
-
G-Protein Coupled Receptors (GPCRs): The scaffold's structural complexity and potential for specific spatial arrangements make it a candidate for binding to the orthosteric or allosteric sites of GPCRs.
-
Protein Kinases: The 3,5-dimethoxyphenyl moiety is a known feature in some kinase inhibitors, suggesting potential interaction with the ATP-binding pocket.
-
Tubulin: As evidenced by structurally related azetidin-2-ones, the compound could interfere with microtubule dynamics.[4][6]
-
Monoamine Transporters: The phenoxy-azetidine core suggests a possible interaction with DAT, SERT, or the norepinephrine transporter (NET).[8]
Proposed Research Workflow
A phased approach is recommended to systematically investigate the biological activity of 3-(3,5-Dimethoxyphenoxy)azetidine. This workflow is designed to maximize information gain while efficiently allocating resources.
Caption: Proposed research workflow for 3-(3,5-Dimethoxyphenoxy)azetidine.
Detailed Experimental Protocols
The following protocols are foundational to the proposed research plan. They are designed to be self-validating by including appropriate controls and quantitative endpoints.
Protocol 1: Radioligand Binding Assay for GPCR Target
Objective: To quantify the binding affinity (Ki) of 3-(3,5-Dimethoxyphenoxy)azetidine for a specific GPCR target identified in the primary screen. This protocol describes a competitive binding assay.
Causality: This assay is critical to confirm a direct interaction between the compound and the receptor protein. By competing against a known high-affinity radioligand, we can accurately determine the compound's potency at the receptor binding site.[9][10]
Methodology:
-
Materials:
-
Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells).
-
Known radioligand for the target (e.g., [³H]-dopamine for D₂ receptor).
-
3-(3,5-Dimethoxyphenoxy)azetidine (test compound).
-
Known non-radioactive antagonist (for non-specific binding determination).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates and glass fiber filters.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 pM) in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-Specific Binding (NSB): Assay buffer, radioligand, a saturating concentration of the known antagonist, and cell membranes.
-
Competitive Binding: Test compound dilution, radioligand, and cell membranes.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The filters will trap the membranes while unbound ligand passes through.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data Output:
| Parameter | Value |
| IC₅₀ | e.g., 150 nM |
| Ki | e.g., 75 nM |
| Hill Slope | ~1.0 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding (target engagement) of 3-(3,5-Dimethoxyphenoxy)azetidine to its putative target protein within intact cells.[11][12]
Causality: The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11][13] Observing a thermal shift provides strong evidence that the compound reaches and interacts with its target in a physiological context, a critical step that biochemical assays cannot confirm.[14]
Caption: Hypothetical antagonism of a Gs-coupled GPCR signaling pathway.
Preliminary ADME Profiling
Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial to avoid late-stage failures. [15][16]A standard panel of in vitro assays should be conducted concurrently with cellular activity studies. [17][18] Recommended In Vitro ADME Assays:
| Property | Assay | Rationale |
| Solubility | Kinetic & Thermodynamic Solubility | Poor solubility can limit absorption and cause formulation issues. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive diffusion across the intestinal barrier, a key factor for oral absorption. |
| Metabolic Stability | Liver Microsomal Stability Assay | Measures the rate of metabolism by key CYP450 enzymes, predicting hepatic clearance. [18] |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the fraction of compound bound to plasma proteins; only the unbound fraction is active. |
| CYP450 Inhibition | Cytochrome P450 Inhibition Assay (e.g., 5 major isoforms) | Assesses the potential for drug-drug interactions by inhibiting metabolic enzymes. [18] |
Conclusion and Future Directions
This document proposes a logical and scientifically rigorous pathway for the initial biological characterization of 3-(3,5-Dimethoxyphenoxy)azetidine. By integrating structural analysis with a phased experimental plan, this framework aims to efficiently identify the compound's primary biological target and elucidate its mechanism of action. Positive outcomes from this research program—namely the identification of a potent and selective interaction with a therapeutically relevant target, coupled with a favorable early ADME profile—would establish a strong foundation for lead optimization and progression into more advanced preclinical studies. The unique combination of the azetidine and dimethoxyphenyl motifs suggests that this compound holds significant potential as a novel pharmacological tool or therapeutic lead.
References
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Sullivan, T. J., et al. (1987). Pharmacological screening of new chemical entities in human subjects and methods of data handling. British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Sullivan, T. J., et al. (1987). Pharmacological screening of new chemical entities in human subjects and methods of data handling. PMC. Retrieved from [Link]
-
PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]
-
DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
-
IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
-
Bitesize Bio. (2021, April 13). Discovering Novel Chemical Entities with DNA-Encoded Libraries: Promises and Pitfalls. Retrieved from [Link]
-
Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]
-
ResearchGate. (n.d.). Relevance and chemistry of azetidines and ABBs. Retrieved from [Link]
-
MDPI. (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological Screening: Drug Discovery. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
-
ResearchGate. (2025, August 10). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, May 9). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Understanding 3,5-Dimethoxyphenol: A Key Chemical for Pharmaceutical Innovations. Retrieved from [Link]
-
ResearchGate. (2016, September 14). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Retrieved from [Link]
-
Journal of Angiotherapy. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]
-
PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
PubMed. (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Retrieved from [Link]
-
Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
International Journal of All Research Scientific and Technical. (2023, April 15). Synthesis and Characterization of a Novel Azetidine Derivative. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, December 11). Azetidines of pharmacological interest. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-(3,5-Dimethoxyphenyl)azetidine-2-ones investigated. Retrieved from [Link]
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- 17. selvita.com [selvita.com]
- 18. criver.com [criver.com]
Methodological & Application
How to dissolve 3-(3,5-Dimethoxyphenoxy)azetidine for cell culture
Executive Summary
This guide details the standardized protocol for solubilizing, storing, and applying 3-(3,5-Dimethoxyphenoxy)azetidine (and its hydrochloride salt) in cell culture environments.
This compound belongs to a class of 3-aryloxyazetidines , often utilized as fragments in drug discovery or as bioisosteres for piperidine/pyrrolidine derivatives. Due to the high ring strain (~25 kcal/mol) of the azetidine moiety and the lipophilicity of the dimethoxyphenyl group, precise handling is required to prevent compound precipitation , ring-opening hydrolysis , or oxidative degradation before cellular uptake.
Physicochemical Profile & Solubility Logic
To design a robust protocol, we must first understand the molecule's behavior in solution.
| Parameter | Value (Estimated) | Implications for Protocol |
| Molecular Weight | ~209.24 g/mol (Free Base)~245.70 g/mol (HCl Salt) | Critical: Verify your vial. Using the wrong MW will skew molarity by ~17%. |
| LogP (Lipophilicity) | ~1.8 – 2.2 | Moderately lipophilic. Will not dissolve directly in media. Requires organic co-solvent (DMSO). |
| pKa (Azetidine NH) | ~9.5 – 10.5 | Basic. In acidic media, it is protonated and soluble. In basic conditions (pH > 10), it is a free base (oil/solid). |
| Stability | Strained 4-membered ring | Susceptible to nucleophilic attack in strong acids/bases. Avoid unbuffered aqueous storage. |
The Solubility Challenge: While the HCl salt form is theoretically water-soluble, direct dissolution in cell culture media (pH 7.4) often leads to "micro-crashing" (invisible precipitation) because the salt dissociates, and the local concentration of the free base exceeds its solubility limit. Therefore, the DMSO Stock method is mandatory.
Protocol: Stock Solution Preparation
Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM).
Reagents Required:
-
Compound: 3-(3,5-Dimethoxyphenoxy)azetidine (Check label: Salt or Free Base?)
-
Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%, Anhydrous).
-
Note: Do not use Ethanol. Ethanol evaporates too quickly, changing stock concentration over time.
-
Step-by-Step Procedure:
-
Calculate Mass/Volume: Use the formula:
-
Example: To make 1 mL of 10 mM stock using the HCl salt (MW ~245.7):
-
-
Dissolution (The "Wetting" Technique):
-
Add the calculated volume of DMSO to the vial containing the powder.
-
Do not add powder to the solvent; add solvent to the powder to ensure complete recovery.
-
Vortex vigorously for 30 seconds.
-
Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Sterilization (Optional but Recommended):
-
DMSO is bacteriostatic, but if your assay is >48 hours, sterility is crucial.
-
Use a 0.22 µm PTFE or Nylon syringe filter .
-
Warning: Do not use Cellulose Acetate (CA) filters; DMSO dissolves them.
-
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (short term < 1 month) or -80°C (long term).
-
Keep desiccated. Azetidines can be hygroscopic.
-
Protocol: Serial Dilution & Cell Treatment
Objective: Dilute the Master Stock into Culture Media without precipitating the compound.
The "Intermediate Dilution" Rule: Never add 100% DMSO stock directly to the cell culture dish. The high local concentration of DMSO causes immediate protein denaturation and compound precipitation ("crashing out").
Workflow Diagram (Graphviz)
Caption: Optimized dilution workflow preventing compound precipitation (red path) by utilizing an intermediate dilution step (yellow node).
Step-by-Step Dilution:
-
Prepare Intermediate Solution (10x Conc):
-
If your final target is 10 µM , prepare a 100 µM intermediate.
-
Take 10 µL of 10 mM DMSO Stock.
-
Add to 990 µL of pre-warmed Culture Media (rapidly mixing during addition).
-
Result: 100 µM compound in 1% DMSO.
-
-
Final Treatment (1x Conc):
-
Add 100 µL of the Intermediate Solution to 900 µL of media in the cell well.
-
Final Result:10 µM compound in 0.1% DMSO.
-
This 0.1% DMSO level is safe for most cell lines (HeLa, HEK293, CHO). Sensitive primary cells may require <0.05%.
-
Quality Control & Troubleshooting
Every experiment must be self-validating. Use this table to diagnose issues.
| Observation | Probable Cause | Corrective Action |
| Cloudiness in Media | Compound "crashed out" due to low solubility. | Reduce working concentration. Use the "Intermediate Dilution" method. |
| Yellowing of Stock | Oxidation of the phenoxy/azetidine group. | Discard stock. Prepare fresh from powder. Purge vials with Nitrogen/Argon. |
| Cell Death (Control) | DMSO toxicity (>0.5%). | Ensure final DMSO concentration is <0.1%. Run a "Vehicle Only" control. |
| Inconsistent IC50 | Adsorption to plasticware. | Azetidines can stick to plastic. Use glass-coated or low-binding plastics for intermediate steps. |
Safety & Handling (Azetidine Specifics)
-
Alkylating Potential: While less reactive than aziridines, azetidines are strained rings. They can potentially alkylate DNA. Handle as a potential mutagen .
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood.
-
Neutralization: In case of spill, treat with 10% NaOH to hydrolyze the ring (opens the azetidine to a linear amine), rendering it less reactive.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Azetidine Derivatives. Retrieved from [Link]
-
Way, L. (2013). DMSO Solubility Assessment for Fragment-Based Screening. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.[1][2][3][4][5][6] Heterocycles.[1][4][5][7] Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy 3-[(3,4-Dimethylphenyl)methoxy]azetidine [smolecule.com]
Application Note: High-Throughput Screening of Focused Libraries Derived from 3-(3,5-Dimethoxyphenoxy)azetidine
Abstract
This application note details the protocol for utilizing 3-(3,5-Dimethoxyphenoxy)azetidine as a core scaffold in High-Throughput Screening (HTS) campaigns. Unlike traditional flat aromatic scaffolds, this azetidine ether offers increased fraction of saturated carbon (
Introduction: The "Escape from Flatland"
In modern drug discovery, increasing the three-dimensionality of molecules is a proven strategy to improve clinical success rates. 3-(3,5-Dimethoxyphenoxy)azetidine represents a "privileged scaffold" that bridges the gap between low-molecular-weight fragments and drug-like leads.
Why This Scaffold?
-
Geometric Vectoring: The azetidine ring (4-membered nitrogen heterocycle) creates a distinct bond angle (~90°) that projects substituents into chemical space inaccessible to standard piperidine or pyrrolidine analogs.
-
Physicochemical Balance: The 3,5-dimethoxyphenoxy group provides hydrogen bond acceptors and moderate lipophilicity, while the azetidine amine allows for rapid diversification (e.g., amide coupling, reductive amination).
-
Metabolic Stability: Azetidines often show superior metabolic stability compared to larger saturated rings due to steric shielding and reduced lipophilicity [1].
Chemical Handling & Library Generation[1][2]
Material Properties
| Property | Specification |
| Chemical Name | 3-(3,5-Dimethoxyphenoxy)azetidine |
| Molecular Weight | ~209.24 g/mol |
| State | Typically supplied as HCl or Trifluoroacetate salt (Solid) |
| Solubility | High in DMSO (>100 mM); Moderate in water (pH dependent) |
| Storage | -20°C, desiccated. Hygroscopic as a salt. |
Library Synthesis Strategy (Parallel Synthesis)
The secondary amine of the azetidine is the primary handle for library generation. A typical HTS library is generated via Amide Coupling in 96- or 384-well blocks.
Reaction Scheme: Scaffold-NH + R-COOH -> Scaffold-N-C(=O)-R
Critical Handling Step:
The free base of azetidine is volatile and can react with atmospheric
HTS Workflow Visualization
The following diagram illustrates the critical path from scaffold handling to hit validation.
Figure 1: End-to-end workflow for transforming the azetidine scaffold into actionable HTS data.
Detailed Protocol: TR-FRET Screening
This protocol assumes a biochemical screen (e.g., Kinase or GPCR binding) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a gold standard for HTS due to its resistance to compound fluorescence interference.
Pre-Screen Validation (Go/No-Go Criteria)
Before screening the library, you must validate the assay performance with the specific solvent conditions used for the azetidine library (typically 100% DMSO stock).
-
DMSO Tolerance Test:
-
Prepare assay buffer with increasing DMSO concentrations (0.1%, 0.5%, 1%, 2%, 5%).
-
Measure Signal-to-Background (S/B) ratio at each point.
-
Acceptance Criteria: Signal drop < 20% at the screening concentration (usually 1% DMSO).[1]
-
-
Z-Factor Determination:
-
Run a full 384-well plate with 192 wells of Positive Control (Max Inhibition) and 192 wells of Negative Control (DMSO only).
-
Calculate Z' using the formula:
-
Acceptance Criteria:
(Excellent assay) [2].
-
Screening Protocol (Step-by-Step)
Reagents:
-
Library Plate: 10 mM compounds in 100% DMSO (Source Plate).
-
Assay Plate: 384-well Low Volume White (e.g., Corning 4513).
-
Target Protein: Recombinant protein of interest (e.g., 5 nM final).
-
Tracer: Fluorophore-labeled ligand/substrate.
Procedure:
-
Compound Transfer (Acoustic Dispensing):
-
Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 20 nL of the azetidine library from the Source Plate to the Assay Plate.
-
Note: This results in a final concentration of 10 µM (assuming 20 µL assay volume).
-
Control Wells: Dispense 20 nL of pure DMSO into columns 1, 2, 23, and 24.
-
-
Reagent Addition:
-
Dispense 10 µL of 2x Protein Solution into all wells.
-
Centrifuge plate at 1000 x g for 1 minute to ensure mixing.
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Detection Step:
-
Dispense 10 µL of 2x Detection Mix (Tracer + Antibody if applicable).
-
Centrifuge plate at 1000 x g for 1 minute.
-
Incubate for 60 minutes at RT in the dark (protect fluorophores).
-
-
Readout:
-
Read plate on a multimode reader (e.g., PerkinElmer EnVision).
-
Settings:
-
Excitation: 337 nm (Laser).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay: 50 µs; Window: 400 µs.
-
-
Data Analysis & Troubleshooting
Data Normalization
Calculate the FRET Ratio for every well:
Calculate Percent Inhibition:
Interpreting Azetidine-Specific Artifacts
The 3,5-dimethoxyphenoxy moiety is electron-rich. In redox-sensitive assays (e.g., AlphaScreen), this can act as a singlet oxygen quencher, leading to false positives .
-
Mitigation: Always confirm hits using an orthogonal assay format (e.g., if screening with TR-FRET, validate with FP or SPR).
-
Solubility Flags: If the azetidine core is derivatized with highly lipophilic acids, the compound may crash out in aqueous buffer. Check for "sticky" compounds by adding 0.01% Triton X-100 to the buffer.
Hit Selection Logic
Use the following logic flow to categorize hits:
Figure 2: Decision tree for validating hits derived from the azetidine library.
References
-
Cheekatla, S. R. (2026).[2] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
National Center for Advancing Translational Sciences (NCATS). (2012).[3] Assay Guidance Manual: HTS Assay Validation. NCBI Bookshelf.[4][5] Link
-
Mullard, A. (2016). The expanding medicinal chemistry toolbox. Nature Reviews Drug Discovery. (Context on Fsp3 and azetidines). Link
-
Enamine. (n.d.). Azetidines - Building Blocks.[6][7][8] (Commercial source context). Link
Sources
- 1. eu-openscreen.eu [eu-openscreen.eu]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Figure 2. [DMSO tolerance test. (A) The...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Azetidines - Enamine [enamine.net]
- 8. tandfonline.com [tandfonline.com]
Application Note: High-Sensitivity Quantification of 3-(3,5-Dimethoxyphenoxy)azetidine in Plasma via LC-MS/MS
This Application Note is designed for bioanalytical scientists and method developers. It addresses the quantification of 3-(3,5-Dimethoxyphenoxy)azetidine , a representative structure for azetidine-ether scaffolds often utilized in medicinal chemistry (e.g., as fragments in kinase inhibitors or GPCR modulators).
Given the specific nature of this analyte (a secondary amine with a lipophilic aromatic tail), this guide moves beyond generic protocols to focus on Mixed-Mode Cation Exchange (MCX) strategies to overcome matrix effects common in plasma analysis.
Executive Summary
This protocol details a robust LC-MS/MS method for the quantification of 3-(3,5-Dimethoxyphenoxy)azetidine (referred to herein as DMPA ) in biological matrices. While protein precipitation is common, it often fails to remove phospholipids that suppress ionization of polar amines. This method utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to leverage the basicity of the azetidine nitrogen (pKa ~10.5), ensuring high recovery (>85%) and matrix factor neutrality.
Key Performance Indicators:
-
LLOQ: 0.5 ng/mL
-
Linear Range: 0.5 – 1000 ng/mL
-
Run Time: 4.5 minutes
-
Ionization: ESI Positive Mode
Analyte Characterization & Chemical Strategy
Understanding the molecule is the first step to method success.
| Property | Value / Description | Impact on Method |
| Formula | C₁₁H₁₅NO₃ | MW: 209.24 Da |
| Structure | Azetidine ring (4-membered N-heterocycle) linked to 3,5-dimethoxybenzene via ether. | The ether linkage is stable, but the azetidine ring has strain energy. |
| pKa (Calc) | ~10.0 - 11.0 (Secondary Amine) | Critical: Molecule is positively charged at pH < 9. Ideal for Cation Exchange SPE. |
| LogP (Calc) | ~1.5 - 2.0 | Moderately lipophilic. Retains well on C18 but requires organic content >20% to elute. |
Stability Warning
Expert Insight: Azetidines are strained rings.[1][2] While generally stable, they can undergo ring-opening hydrolysis in the presence of strong nucleophiles under acidic conditions at high temperatures.
-
Protocol Adjustment: Evaporation steps should not exceed 40°C. Avoid leaving samples in strong acid (e.g., 5% HCl) for extended periods; use Formic Acid for acidification instead.
Sample Preparation: Why MCX SPE?
Simple Protein Precipitation (PPT) leaves significant phospholipids in the supernatant, which co-elute with azetidines, causing signal suppression. Liquid-Liquid Extraction (LLE) is difficult because the polar amine requires high pH to extract into organic solvent, potentially destabilizing the molecule.
The Solution: Mixed-Mode Cation Exchange (MCX) We use a sorbent with both C18 (hydrophobic) and Sulfonic Acid (cation exchange) moieties.
-
Bind: Load at low pH. The protonated azetidine binds to the sulfonate groups.
-
Wash: Use 100% Methanol to wash away neutrals and acids (phospholipids). The analyte stays locked by ionic charge.
-
Elute: Release with 5% Ammonia in Methanol (neutralizes the amine, breaking the ionic bond).
Extraction Protocol (Step-by-Step)
-
Pre-treatment: Aliquot 100 µL Plasma into a 96-well plate. Add 10 µL Internal Standard (e.g., DMPA-d6 or a structural analog like Propranolol). Add 300 µL 2% Formic Acid in water (dilutes matrix and protonates the analyte).
-
Conditioning: Condition MCX SPE plate (e.g., Oasis MCX or Strata-X-C) with 1 mL Methanol, then 1 mL Water.
-
Loading: Load the pre-treated sample onto the SPE plate at low vacuum (1-2 psi).
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes proteins/salts).
-
Wash 2 (Organic): 1 mL 100% Methanol (CRITICAL STEP: Removes neutral lipids/phospholipids while analyte remains ionically bound).
-
Elution: Elute with 2 x 250 µL 5% NH₄OH in Methanol .
-
Reconstitution: Evaporate eluate under N₂ stream at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Method Parameters
Chromatographic Conditions
-
Column: Phenomenex Kinetex C18 or Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm).
-
Why CSH? Charged Surface Hybrid particles provide better peak shape for basic amines at low pH.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold (Divert to waste) |
| 0.5 | 5 | Start Gradient |
| 3.0 | 90 | Elution |
| 3.5 | 90 | Wash |
| 3.6 | 5 | Re-equilibration |
| 4.5 | 5 | End of Run |
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization (Positive).[4]
-
Spray Voltage: 3500 V.
-
Precursor Ion: m/z 210.1 [M+H]⁺
MRM Transitions:
-
Quantifier: 210.1 → 155.1 (Cleavage of ether, loss of azetidine ring C₃H₅N).
-
Qualifier: 210.1 → 58.1 (Azetidinium cation).
-
Note: The 155 fragment (dimethoxyphenol cation) is usually more stable and provides higher sensitivity than the low-mass azetidine ring fragment.
-
Workflow Visualization
The following diagram illustrates the logic flow from sample pretreatment to data acquisition, highlighting the critical "Ionic Lock" mechanism during SPE.
Caption: Workflow demonstrating the MCX "Ionic Lock" strategy to remove phospholipids while retaining the basic azetidine analyte.
Validation Framework (Self-Validating Logic)
To ensure the method is trustworthy (E-E-A-T), perform these validation steps derived from FDA/EMA guidelines.
Matrix Effect Assessment (Post-Column Infusion)
Do not rely solely on QC samples.
-
Infuse a constant stream of DMPA (100 ng/mL) into the MS source.
-
Inject a "Blank Matrix Extract" (plasma processed via the SPE method) via the LC column.
-
Pass Criteria: No significant dip (suppression) or peak (enhancement) in the baseline at the retention time of the analyte (~2.5 min). If a dip occurs, increase the SPE wash strength or modify the gradient.
Carryover Check
Azetidines can be "sticky" on glass surfaces due to the basic nitrogen interacting with silanols.
-
Protocol: Inject the highest standard (ULOQ), followed immediately by a blank.
-
Mitigation: If carryover >20% of LLOQ is observed, add 0.5% Ammonium Hydroxide to the needle wash solvent to ensure the probe is stripped of basic residues between runs.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264. (Provides context on chemical stability and handling of azetidine rings). [Link] (Archived via CLOCKSS)
-
Chidella, K. S., et al. (2021).[5] Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues. Agilent Application Notes. (Demonstrates LC-MS behavior of similar nitrogenous impurities). [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mac-mod.com [mac-mod.com]
- 4. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Optimizing In Vivo Bioavailability of 3-(3,5-Dimethoxyphenoxy)azetidine
Executive Summary & Compound Profile
3-(3,5-Dimethoxyphenoxy)azetidine represents a privileged scaffold in modern medicinal chemistry, often utilized in the development of monoamine transporter modulators, nicotinic acetylcholine receptor (nAChR) ligands, and tubulin inhibitors.
Successful in vivo delivery of this compound hinges on managing the interplay between the highly basic azetidine nitrogen (pKa ~9.5–10.[1]5) and the lipophilic dimethoxyphenoxy tail .[1] This guide provides a self-validating framework for formulating this compound for parenteral (IV/IP) and oral (PO) administration in rodent models, ensuring stability of the strained azetidine ring while maximizing systemic exposure.
Physicochemical Snapshot (Estimated)
| Property | Value / Characteristic | Implication for Delivery |
| Molecular Weight | ~209.24 g/mol | High permeability potential; rapid clearance likely.[1] |
| pKa (Basic N) | 9.8 – 10.5 (Predicted) | Highly soluble in acidic media; precipitates at physiological pH (7.[1]4) if concentration is high.[1] |
| LogP | 1.8 – 2.2 | Moderate lipophilicity; crosses BBB well if uncharged.[1] |
| Stability | Strained 4-membered ring | Critical: Avoid strong nucleophiles and extreme acidic heat to prevent ring-opening hydrolysis.[1] |
Pre-Formulation Strategy: The Solubility Decision Tree
Before attempting animal dosing, you must determine the optimal vehicle based on the compound's form (Free Base vs. Salt). The azetidine nitrogen is the "handle" for solubilization.[1]
DOT Diagram: Formulation Logic Flow
Caption: Decision matrix for vehicle selection based on the initial state of the azetidine compound.
Detailed Formulation Protocols
Protocol A: Parenteral Formulation (IV/IP)
Objective: Create a clear, stable solution at 1–5 mg/mL for intravenous (tail vein) or intraperitoneal dosing.[1] Challenge: Preventing precipitation upon injection (phlebitis) while maintaining azetidine stability.
Materials
-
Compound: 3-(3,5-Dimethoxyphenoxy)azetidine (HCl salt preferred).
-
Vehicle Components:
Step-by-Step Procedure
-
Stock Preparation: Weigh the compound equivalent to the target dose.
-
Note: If using the free base, dissolve first in a minimal volume of 0.1N HCl (1.05 molar equivalents) to generate the salt in situ.
-
-
Cyclodextrin Integration: Prepare a 20% (w/v) stock solution of HP-β-CD in sterile water.
-
Mixing: Add the dissolved compound to the HP-β-CD solution. The final concentration of HP-β-CD should be 10–20% depending on drug load.[1]
-
pH Adjustment: Titrate slowly to pH 4.5 – 5.5.
-
Filtration: Filter through a 0.22 µm PVDF membrane (low protein binding) to ensure sterility.
Success Criteria: Solution must remain clear for 24 hours at room temperature.
Protocol B: Oral Formulation (PO)
Objective: Create a solution or homogeneous suspension for oral gavage (10–30 mg/kg). Challenge: Taste masking (azetidines are bitter) and ensuring uniform dosing.
Vehicle Options
-
Standard Solution: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1]
-
Lipid-Based (Enhanced Absorption): Labrasol® or PEG400/Water (30:70).[1]
Procedure (Standard Suspension)
-
Weighing: Weigh the required amount of micronized compound.
-
Wetting: Add Tween 80 (0.1% of final volume) directly to the powder. Triturate with a mortar and pestle to wet the hydrophobic phenoxy surface.[1]
-
Dispersion: Slowly add 0.5% Methylcellulose solution while triturating to form a white, homogenous suspension.
-
Verification: Invert the vial 10 times. If settling occurs within 1 minute, increase MC concentration to 1.0% or sonicate for 5 minutes.
In Vivo Administration & Pharmacokinetic Workflow
This workflow ensures data integrity by synchronizing dosing with precise biological sampling.[1]
DOT Diagram: PK Study Workflow
Caption: Temporal workflow for pharmacokinetic evaluation in rodents.
Critical Sampling Protocol
-
Plasma: Collect 20 µL blood via tail nip into K2-EDTA tubes. Centrifuge at 2000 x g, 4°C, 10 min.
-
Brain Tissue (If CNS target): Perfusion with cold saline is mandatory to remove blood-borne drug.[1] Homogenize brain in 3 volumes of PBS.
-
Bioanalysis:
Troubleshooting & Safety
| Issue | Root Cause | Corrective Action |
| Precipitation in Syringe | pH shift or "Salting out" | Lower pH to 4.5; Switch from Saline to 5% Dextrose (D5W) to reduce ionic strength. |
| Low Brain Exposure | P-gp Efflux or High Plasma Binding | Check P-gp substrate status.[1] Use lipidic vehicle (Protocol B, Option 2) to enhance passive diffusion.[1] |
| Animal Lethargy (Acute) | Cmax toxicity (Cholinergic effect?) | Reduce IV infusion rate. Switch to IP or PO to lower Cmax spike. |
| Compound Degradation | Azetidine ring hydrolysis | Store formulations at 4°C and use within 4 hours.[1] Avoid phosphate buffers at pH > 8.[1] |
References
-
Physicochemical Properties of Azetidines
-
Formulation of Lipophilic Amines
-
Cyclodextrin Safety & Usage
-
Microsampling Techniques
Sources
- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce cytotoxicity of 3-(3,5-Dimethoxyphenoxy)azetidine in control cells
Case ID: AZT-DMP-001 Status: Open Subject: Cytotoxicity Mitigation in Control Cell Lines Assigned Specialist: Senior Application Scientist, Lead Discovery Group
Executive Summary
You are encountering cytotoxicity in control cells (e.g., fibroblasts, PBMCs, or non-transformed epithelial lines) when treating with 3-(3,5-Dimethoxyphenoxy)azetidine .
Based on the structural pharmacophore—a basic azetidine nitrogen (
This guide provides three technical modules to decouple specific bioactivity from non-specific physicochemical toxicity.
Module 1: Formulation & Solubility Optimization
The Issue: The azetidine ring is highly basic. If you are dissolving the free base directly into DMSO and then into media, you may be causing micro-precipitation or localized pH spikes that kill sensitive control cells immediately upon addition.
Protocol: The "Acid-Lock" Solubilization
Do not use the free base for biological assays if possible. The free amine can react with media components or precipitate.
-
Convert to Salt: If you synthesized the free base, convert it to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt before dissolving in DMSO. This lowers the local pH impact and improves aqueous solubility.
-
DMSO Limit: Ensure final DMSO concentration is < 0.1% . Control cells (especially primary fibroblasts) are far more sensitive to DMSO-induced membrane porosities than cancer lines.
-
The "Pre-Dilution" Step:
-
Wrong: Pipette 1 µL of 10 mM DMSO stock directly into 1 mL of cells.
-
Right: Dilute 1 µL of stock into 100 µL of warm media (intermediate), vortex, then add to cells. This prevents the "solvent shock" wave that kills cells at the injection site.
-
Troubleshooting Decision Tree (DOT Visualization)
Caption: Diagnostic workflow to distinguish between physical precipitation, pH shock, and biological toxicity.
Module 2: Mitigating Lysosomotropism (Ion Trapping)
The Mechanism: The 3-(3,5-Dimethoxyphenoxy)azetidine molecule is a lipophilic weak base .
-
It crosses the cell membrane (pH 7.4) easily in its uncharged form.
-
It enters the lysosome (pH 4.5 - 5.0).
-
The basic azetidine nitrogen becomes protonated (charged).
-
The charged molecule cannot exit the lipophilic membrane.
-
Result: Massive accumulation inside lysosomes (up to 1000-fold), causing osmotic swelling, lysosomal rupture, and cell death (vacuolization).
Control cells (slow-dividing) are often more susceptible to this "indigestion" than rapidly dividing cancer cells because they do not dilute the lysosomal load through division.
Protocol: The "Serum Buffer" Strategy
To protect control cells, you must reduce the free concentration of the drug available for lysosomal trapping without altering the total concentration.
| Parameter | Standard Condition | Optimized for Control Cells | Reasoning |
| FBS (Serum) | 10% | 15% - 20% | Albumin binds the lipophilic phenoxy tail, reducing the "free fraction" that drives lysosomal uptake. |
| Media pH | 7.2 - 7.4 | 7.4 (Strict) | Lower extracellular pH accelerates weak base uptake. Use 25 mM HEPES to lock pH at 7.4. |
| Exposure | 72 Hours | Pulse-Chase (6h + Wash) | Azetidines accumulate over time. A 6-hour pulse followed by a washout tests target engagement vs. accumulation toxicity. |
Mechanism Diagram (DOT Visualization)
Caption: Kinetic trap mechanism. The uncharged azetidine diffuses in, becomes protonated in the acidic lysosome, and cannot escape, leading to rupture.
Module 3: Experimental Validation
To prove that the toxicity in your control cells is non-specific (lysosomal) rather than target-related, run this validation experiment.
The Ammonium Chloride Competition Assay
Ammonium Chloride (
-
Seed Cells: Control cells (e.g., HFF-1) in 96-well plates.
-
Pre-treatment: Treat half the wells with 5 mM
for 1 hour. -
Treatment: Add 3-(3,5-Dimethoxyphenoxy)azetidine at
concentration. -
Readout: Measure viability at 24 hours.
-
Result A: If
rescues the cells, the toxicity is lysosomotropic (non-specific). You need to modify the chemical structure (lower or lipophilicity). -
Result B: If toxicity persists, the compound is hitting a specific essential protein in the control cells.
-
Frequently Asked Questions (FAQ)
Q: Why do my HEK293 cells survive but my primary fibroblasts die? A: Primary fibroblasts have lower metabolic activity and turnover rates. They accumulate "indigestible" cationic drugs in their lysosomes over days. HEK293 cells divide rapidly, effectively "diluting" the lysosomal burden into daughter cells before it becomes toxic.
Q: Can I just lower the pH of the media? A: No. Lowering extracellular pH actually increases the proton gradient, driving more drug into the cell. You must maintain extracellular pH > 7.4 to minimize the cationic fraction outside the cell.
Q: Is the dimethoxy group the problem?
A: Indirectly. The dimethoxy group increases lipophilicity (
References
-
BenchChem Technical Division. (2025).[1] The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. BenchChem. Link
-
O'Boyle, N. M., et al. (2024). Synthesis and antiproliferative activity of 1-(3,5-dimethoxyphenyl)azetidin-2-ones. MDPI Pharmaceuticals. Link
-
Kaufmann, A. M., & Krise, J. P. (2007). Lysosomotropic agents: mechanisms of accumulation and therapeutic implications. Journal of Pharmaceutical Sciences. Link
-
LifeTein Support. (2023). DMSO Usage in Cell Culture: Toxicity Limits and Best Practices. LifeTein. Link
-
Nobre, M. (2023). Protocol for DMSO vehicle controls in cell culture drug treatments. ResearchGate. Link
Sources
Validation & Comparative
A Comparative Guide to 3-(3,5-Dimethoxyphenoxy)azetidine and Other Azetidine Derivatives for Drug Discovery
Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche curiosity to a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity, metabolic stability, and aqueous solubility of drug candidates.[2][3] Several FDA-approved drugs, including the anticancer agent cobimetinib and the antihypertensive azelnidipine, feature the azetidine moiety, underscoring its therapeutic significance.[3] This guide provides a comparative analysis of the promising, yet underexplored, 3-(3,5-Dimethoxyphenoxy)azetidine against other notable azetidine derivatives, offering insights for researchers and drug development professionals.
3-(3,5-Dimethoxyphenoxy)azetidine: A Novel Scaffold with Therapeutic Potential
While specific experimental data for 3-(3,5-Dimethoxyphenoxy)azetidine is not extensively available in the public domain, its structural features suggest significant potential for biological activity. The 3,5-dimethoxyphenyl group is present in a number of biologically active compounds, including potent antiproliferative agents.[4][5] The ether linkage at the 3-position of the azetidine ring offers a key point for interaction with biological targets.
Proposed Synthesis
A plausible synthetic route to 3-(3,5-Dimethoxyphenoxy)azetidine could involve the nucleophilic substitution of a suitable leaving group on the azetidine ring with 3,5-dimethoxyphenol. A common strategy for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[1]
Experimental Workflow: Proposed Synthesis of 3-(3,5-Dimethoxyphenoxy)azetidine
Caption: Proposed synthetic workflow for 3-(3,5-Dimethoxyphenoxy)azetidine.
Comparative Analysis with Other Azetidine Derivatives
The true potential of 3-(3,5-Dimethoxyphenoxy)azetidine can be understood by comparing its anticipated properties with well-characterized azetidine derivatives.
Azetidin-2-ones (β-Lactams) as Antiproliferative Agents
Azetidin-2-ones, or β-lactams, are a prominent class of azetidine derivatives known for their antibiotic and anticancer activities.[6] A study on 1-(3,5-dimethoxyphenyl)azetidin-2-ones revealed potent antiproliferative activity against breast and colon cancer cell lines.[4][5]
| Compound | Target Cell Line | IC50 (nM)[4][5] |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | MCF-7 | 10 |
| HT-29 | 3 | |
| Combretastatin A-4 (Reference) | MCF-7 | 4.6 |
| HT-29 | 3810 |
The potent activity of these analogs suggests that the 3,5-dimethoxyphenyl moiety is a favorable substituent for anticancer activity. It is plausible that 3-(3,5-Dimethoxyphenoxy)azetidine could also exhibit antiproliferative properties, potentially through a different mechanism of action due to the absence of the β-lactam ring.
3-Substituted Azetidines as CNS-Active Agents
The azetidine scaffold has been extensively explored for its potential in treating central nervous system (CNS) disorders.
3-Aminoazetidine derivatives have been investigated as triple reuptake inhibitors (TRIs) for the treatment of depression.[7][8] These compounds simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
| Compound | hSERT IC50 (nM)[7][8] | hNET IC50 (nM)[7][8] | hDAT IC50 (nM)[7][8] |
| Azetidine Analog 10dl | 0.8 | 2.1 | 25.1 |
| (Racemic) 3-(diphenylmethoxy)azetidine | 1.3 | 3.4 | 8.9 |
The structural similarity of 3-(3,5-Dimethoxyphenoxy)azetidine to these monoamine reuptake inhibitors suggests it could also modulate neurotransmitter levels in the brain. The nature of the phenoxy substituent would likely influence its potency and selectivity profile.
Azetidine derivatives have also been evaluated as inhibitors of GABA uptake, with potential applications in epilepsy and other neurological disorders.[9]
| Compound | GAT-1 IC50 (µM)[9] | GAT-3 IC50 (µM)[9] |
| 1-[2-[Tris(4-methoxyphenyl)methoxy]ethyl]azetidine-3-carboxylic acid | >100 | 15.3 |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | 26.6 | >100 |
The ability of the azetidine ring to serve as a constrained analog of GABA or β-alanine highlights its versatility in CNS drug design.
Azetidine Derivatives as Antimicrobial Agents
The azetidine nucleus is a key component of many β-lactam antibiotics.[6] Non-β-lactam azetidine derivatives have also demonstrated antimicrobial activity. For instance, certain 7-azetidinylquinolones have shown potent antibacterial effects.[10]
Experimental Protocols: A Guide to In Vitro Evaluation
To ascertain the biological activity of a novel compound like 3-(3,5-Dimethoxyphenoxy)azetidine, a series of in vitro assays are essential.
Protocol: Monoamine Transporter Uptake Assay
This protocol outlines a typical procedure to assess the inhibitory activity of a test compound on the serotonin, norepinephrine, and dopamine transporters.
Workflow: Monoamine Transporter Uptake Assay
Caption: A generalized workflow for a monoamine transporter uptake assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter in appropriate culture medium.
-
Compound Preparation: Prepare a stock solution of 3-(3,5-Dimethoxyphenoxy)azetidine in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time at room temperature or 37°C. c. Initiate the uptake by adding a mixture of the respective radiolabeled substrate (e.g., [³H]serotonin for hSERT) and unlabeled substrate. d. Incubate for a defined period to allow for substrate uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Detection: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights and Future Directions
The collective data from various azetidine derivatives allows for the formulation of preliminary structure-activity relationships that can guide the future design of analogs based on the 3-(3,5-Dimethoxyphenoxy)azetidine scaffold.
Diagram: Key SAR Points for 3-Substituted Azetidines
Caption: Structure-activity relationship considerations for azetidine derivatives.
-
The 3-Position: The nature of the substituent at the 3-position is a critical determinant of biological activity. The introduction of a phenoxy group, as in our title compound, often imparts CNS activity. An amino group can lead to monoamine reuptake inhibition, while a carbonyl group (azetidin-2-one) is associated with antiproliferative and antibacterial effects.
-
The Azetidine Nitrogen: The nitrogen atom's substitution pattern influences the compound's physicochemical properties. An unsubstituted nitrogen (N-H) provides a basic center that can be important for target engagement and solubility. N-alkylation or N-arylation can be used to fine-tune lipophilicity, pKa, and target selectivity.
Conclusion
While 3-(3,5-Dimethoxyphenoxy)azetidine remains a largely unexplored entity, a comprehensive analysis of related azetidine derivatives provides a strong rationale for its investigation as a novel therapeutic agent. Its structural similarity to known antiproliferative and CNS-active compounds suggests a high probability of interesting biological activity. The synthesis and evaluation of this compound and its analogs, guided by the principles outlined in this guide, represent a promising avenue for the discovery of next-generation therapeutics. The versatility of the azetidine scaffold, combined with the favorable electronic and steric properties of the 3,5-dimethoxyphenoxy moiety, makes this a compelling area for further research.
References
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Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. Available from: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available from: [Link]
-
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available from: [Link]
-
Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. Available from: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]
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Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Angiotherapy. Available from: [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]
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Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. Available from: [Link]
-
Azetidines of pharmacological interest. ResearchGate. Available from: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]
-
Synthesis of 3,3-Diarylazetidines. CORE. Available from: [Link]
-
Azetidine derivatives with CNS activity. ResearchGate. Available from: [Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. Available from: [Link]
-
Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. Central Asian Journal of Medical and Natural Science. Available from: [Link]
-
3-[(3,5-dimethoxyphenyl)methyl]azetidine hydrochloride (C12H17NO2). PubChem. Available from: [Link]
-
Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. PubMed. Available from: [Link]
-
Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues. PMC. Available from: [Link]
-
7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. ACS Publications. Available from: [Link]
-
Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. PubMed. Available from: [Link]
-
Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI. Available from: [Link]
-
Synthesis and SAR of 1,3-thiazolyl thiophene and pyridine derivatives as potent, orally active and S1P₃-sparing S1P₁ agonists. PubMed. Available from: [Link]
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed. Available from: [Link]
-
List of MAO inhibitors + Uses & Side Effects. Drugs.com. Available from: [Link]
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New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. MDPI. Available from: [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. Available from: [Link]
-
A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. ResearchGate. Available from: [Link]
-
Synthesis and SAR Studies of Neuritogenic Gentiside Derivatives. PubMed. Available from: [Link]
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- 10. Comparative inhibition profiles of three non-sedating antihistamines assessed by an extended Lewis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 3-(3,5-Dimethoxyphenoxy)azetidine's Biological Effects: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the independent verification of the biological effects of the novel compound, 3-(3,5-Dimethoxyphenoxy)azetidine. As a distinct chemical entity with limited publicly available data, a systematic and logical approach is paramount to elucidating its potential therapeutic value. Drawing upon established principles in medicinal chemistry and cell biology, this document outlines a series of comparative experiments designed to rigorously assess its bioactivity.
The azetidine scaffold is a well-recognized "privileged structure" in modern drug discovery, known for conferring favorable pharmacokinetic and pharmacodynamic properties.[1][2] Its incorporation into drug candidates can enhance metabolic stability, aqueous solubility, and target-binding affinity.[1] Derivatives of azetidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and central nervous system modulation.[3][4] Notably, the presence of a dimethoxyphenyl group on related azetidin-2-one structures has been strongly linked to potent antiproliferative activity through the inhibition of tubulin polymerization.[5][6][7]
Based on this structural precedent, our investigation is predicated on the primary hypothesis that 3-(3,5-Dimethoxyphenoxy)azetidine exerts its biological effects by acting as a microtubule-targeting agent. This guide will detail the necessary steps to test this hypothesis, from initial cell viability screening to specific mechanistic assays.
Rationale for Experimental Design & Comparator Selection
To ensure the integrity and interpretability of our findings, a carefully selected panel of comparator compounds is essential. This panel will include a positive control with a well-characterized mechanism of action, a negative control to establish a baseline, and the test compound, 3-(3,5-Dimethoxyphenoxy)azetidine.
-
Test Compound: 3-(3,5-Dimethoxyphenoxy)azetidine
-
Positive Control: Combretastatin A-4 (CA-4). This natural product is a potent inhibitor of tubulin polymerization, binding to the colchicine site.[5] Its 3,4,5-trimethoxyphenyl ring A is structurally analogous to the 3,5-dimethoxyphenyl moiety of our test compound, making it an excellent mechanistic comparator.
-
Negative Control: 3-Phenoxyazetidine. This compound lacks the dimethoxy substituents, which are often crucial for the tubulin-binding activity of related molecules. It will help to determine if the core azetidine-phenoxy scaffold possesses any inherent cytotoxicity.
The experimental workflow is designed to progress from a broad assessment of cellular effects to more specific target engagement and downstream functional consequences.
Experimental Workflow: A Step-by-Step Verification Process
The following sections provide detailed protocols for a logical, multi-stage investigation into the biological activity of 3-(3,5-Dimethoxyphenoxy)azetidine.
Stage 1: Assessment of Antiproliferative Activity
The initial step is to determine if the test compound exhibits cytotoxic or cytostatic effects against cancer cell lines. The MTT assay is a robust and widely used colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[8]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate human breast cancer (MCF-7) and chemoresistant colon cancer (HT-29) cells in 96-well plates at a density of 5,000-10,000 cells per well.[5][8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-(3,5-Dimethoxyphenoxy)azetidine, Combretastatin A-4, and 3-Phenoxyazetidine in cell culture medium. The concentration range should span from 1 nM to 100 µM.
-
Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the test and comparator compounds. Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the percentage of cell viability against the log of the compound concentration.
Expected Outcome & Interpretation:
If 3-(3,5-Dimethoxyphenoxy)azetidine possesses antiproliferative activity, we expect to see a dose-dependent decrease in cell viability, allowing for the calculation of an IC₅₀ value. The potency can then be compared to that of Combretastatin A-4. The negative control is expected to show minimal to no effect on cell viability.
Data Presentation: Comparative Antiproliferative Activity (IC₅₀, nM)
| Compound | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) |
| 3-(3,5-Dimethoxyphenoxy)azetidine | Hypothetical Data | Hypothetical Data |
| Combretastatin A-4 | 4.6[5] | 3814[9] |
| 3-Phenoxyazetidine | >100,000 | >100,000 |
Stage 2: Mechanistic Elucidation - Tubulin Polymerization Assay
Should the test compound demonstrate significant antiproliferative activity, the next logical step is to investigate its effect on the putative molecular target, tubulin. An in vitro tubulin polymerization assay directly measures the compound's ability to interfere with the formation of microtubules.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Setup: In a 96-well plate, add tubulin ( >99% pure) to a polymerization buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.
-
Compound Addition: Add 3-(3,5-Dimethoxyphenoxy)azetidine or comparator compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Combretastatin A-4).
-
Initiation and Monitoring: Incubate the plate at 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the IC₅₀ for the inhibition of tubulin polymerization.
Expected Outcome & Interpretation:
If 3-(3,5-Dimethoxyphenoxy)azetidine inhibits tubulin polymerization, the rate and extent of the absorbance increase will be reduced in a dose-dependent manner, similar to the effect of Combretastatin A-4.
Stage 3: Cellular Confirmation of Microtubule Disruption
To confirm that the compound's effects on tubulin polymerization observed in vitro translate to a cellular context, we will analyze its impact on the cell cycle and visualize the microtubule network in treated cells.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat MCF-7 cells with 3-(3,5-Dimethoxyphenoxy)azetidine and Combretastatin A-4 at concentrations equivalent to their 1x and 5x IC₅₀ values for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
Expected Outcome & Interpretation:
Microtubule-destabilizing agents typically cause cell cycle arrest at the G₂/M phase.[6] We anticipate that treatment with 3-(3,5-Dimethoxyphenoxy)azetidine will lead to a significant accumulation of cells in the G₂/M phase, consistent with the mechanism of action of Combretastatin A-4.
Experimental Protocol: Immunofluorescence Microscopy of Microtubules
-
Cell Culture and Treatment: Grow MCF-7 cells on glass coverslips. Treat the cells with the test and comparator compounds at their respective IC₅₀ concentrations for 18 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with 1% BSA in PBS and then incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule network using a confocal microscope.[6]
Expected Outcome & Interpretation:
In untreated cells, a well-defined and extensive microtubule network should be visible. In cells treated with an effective microtubule-destabilizing agent like Combretastatin A-4, this network will appear disorganized and fragmented.[6] A similar effect is predicted for 3-(3,5-Dimethoxyphenoxy)azetidine if it acts via the same mechanism.
Visualizing the Scientific Process and Rationale
To clearly delineate the logical flow of this investigative guide, the following diagrams illustrate the proposed mechanism of action and the comprehensive experimental workflow.
Caption: Proposed mechanism of 3-(3,5-Dimethoxyphenoxy)azetidine.
Caption: A logical workflow for experimental verification.
Conclusion and Future Directions
This guide outlines a rigorous, multi-stage approach to independently verify the biological effects of 3-(3,5-Dimethoxyphenoxy)azetidine. By employing well-established assays and appropriate comparators, researchers can systematically investigate the hypothesis that this novel compound functions as a microtubule-targeting agent. The successful completion of these experiments will provide a solid foundation for its further development as a potential therapeutic candidate. Should the data support the proposed mechanism, subsequent studies could include exploring its structure-activity relationship through the synthesis of analogues, evaluating its efficacy in in vivo cancer models, and conducting detailed pharmacokinetic and toxicological profiling.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6).
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.
- Azetidines in Drug Discovery - PharmaBlock.
- Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog. (2025, December 30).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
- Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - MDPI.
- Synthesis and Biochemical Evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones as Tubulin-Targeting Antitumor Agents.
- Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PMC. (2025, September 5).
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [>3>H]dopamine uptake - University of Kentucky. (2013, November 1).
- A Comparative Analysis of 3-(2-Tert-butylphenoxy)azetidine and Other Emerging Compounds - Benchchem.
- Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PubMed. (2025, September 5).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]
- 5. mdpi.com [mdpi.com]
- 6. "Synthesis and Biochemical Evaluation of 3-Phenoxy-1,4-diarylazetidin-2" by Thomas F. Greene, Shu Wang et al. [arrow.tudublin.ie]
- 7. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
